Product packaging for 4-methyl-3-oxopiperazine-2-carboxamide(Cat. No.:CAS No. 2377032-70-5)

4-methyl-3-oxopiperazine-2-carboxamide

Cat. No.: B6239579
CAS No.: 2377032-70-5
M. Wt: 157.17 g/mol
InChI Key: HRLLCGJWAXGXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-oxopiperazine-2-carboxamide (CAS 2377032-70-5) is a piperazine derivative with the molecular formula C6H11N3O2. This compound features a core piperazine ring structure, a motif frequently found in biologically active molecules and approved pharmaceuticals, where it often contributes to favorable pharmacokinetic properties and serves as a key scaffold for interaction with therapeutic targets . The structure of this compound, incorporating both an oxo and a carboxamide group, makes it a valuable intermediate in medicinal chemistry research, particularly in the design and synthesis of novel receptor ligands. Oxopiperazine derivatives are investigated for their potential in central nervous system (CNS) drug discovery. Research into related compounds highlights their exploration for the treatment of conditions such as pain and epilepsy . Furthermore, piperazine-based structures are of significant interest in the development of targeted therapies, such as potent and subtype-selective dopamine D2 receptor ligands, which are explored as a new generation of antipsychotics . This product is intended for research purposes as a chemical building block or reference standard in these and other investigative areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2377032-70-5

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

4-methyl-3-oxopiperazine-2-carboxamide

InChI

InChI=1S/C6H11N3O2/c1-9-3-2-8-4(5(7)10)6(9)11/h4,8H,2-3H2,1H3,(H2,7,10)

InChI Key

HRLLCGJWAXGXLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1=O)C(=O)N

Purity

95

Origin of Product

United States

Contextual Significance of Piperazine and Oxopiperazine Core Structures in Academic Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govresearchgate.net Its structure is highly versatile, allowing for extensive modifications to achieve desired pharmacological activities. nih.gov The presence of two nitrogen atoms provides a large polar surface area, structural rigidity, and opportunities for hydrogen bond donors and acceptors. These characteristics often lead to improved water solubility and favorable pharmacokinetic properties in drug candidates. nih.gov Piperazine derivatives have been investigated for a wide array of biological activities, including as antibacterial, antifungal, and anticancer agents. researchgate.netwisdomlib.org

The oxopiperazine scaffold, a derivative of piperazine featuring a carbonyl group within the ring, is also of significant interest in chemical and pharmaceutical research. researchgate.netnih.gov This structural motif is often used as a constrained peptide mimic, offering a rigid framework for presenting substituents in defined spatial orientations. researchgate.netrsc.org This rigidity can be advantageous for enhancing binding affinity to biological targets. Oxopiperazine derivatives have been explored for various applications, including as inhibitors of enzymes like farnesyltransferase. nih.gov

Overview of the Chemical Compound 4 Methyl 3 Oxopiperazine 2 Carboxamide Within This Class

4-Methyl-3-oxopiperazine-2-carboxamide is a specific derivative belonging to the oxopiperazine carboxamide class. Its structure features the core oxopiperazine ring, substituted with a methyl group at the 4-position nitrogen and a carboxamide group at the 2-position carbon. The carboxamide functional group itself is a privileged structure in drug discovery, known for its robust binding capabilities and presence in numerous approved drugs. nih.govnih.gov

While specific research literature on this compound is not extensively detailed in publicly accessible databases, its structure can be understood by examining its constituent parts. The synthesis of similar oxopiperazine carboxylates and carboxamides has been reported through various chemical routes. For instance, methods for creating 5-oxopiperazine-2-carboxylates have been developed, highlighting the synthesis of dipeptide mimics. rsc.org Similarly, research into related structures like 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] nih.govresearchgate.netresearchgate.netgoogle.comtetrazine-8-carboxamides has demonstrated synthetic pathways and biological evaluations. nih.gov The synthesis of related piperidine (B6355638) and piperazine (B1678402) intermediates, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, further informs potential synthetic strategies. researchgate.net

Current Research Landscape and Gaps in Understanding for Oxopiperazine Carboxamides

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to design a synthetic route by deconstructing the target molecule into simpler, commercially available starting materials. umi.ac.id For this compound, the primary disconnections involve breaking the amide bond and the carbon-nitrogen bonds within the piperazine ring.

A logical retrosynthetic approach would first disconnect the C2-carboxamide, leading to a 4-methyl-3-oxopiperazine-2-carboxylic acid or a corresponding ester. This transformation is a standard functional group interconversion. The next key disconnection breaks the piperazine ring. Two common strategies for this are:

Disconnecting the N1-C2 and N4-C5 bonds: This leads to a diamine and a dicarbonyl compound or their equivalents.

Disconnecting the N1-C6 and N4-C5 bonds: This approach suggests a precursor like an N-alkylethylenediamine and a two-carbon electrophile.

Considering the substitution pattern, a plausible retrosynthetic pathway for this compound is depicted below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights two primary synthetic challenges: the construction of the 3-oxopiperazine core and the selective methylation of the N4 position.

Established Synthetic Routes to the 3-Oxopiperazine Core

The 3-oxopiperazine core is a common scaffold in medicinal chemistry. Several methods have been established for its synthesis, which can be adapted for the preparation of the target molecule.

Cyclization Reactions for Piperazine Ring Formation

The formation of the piperazine ring is the cornerstone of the synthesis. Common cyclization strategies include:

Condensation of Diamines with Dicarbonyls: A straightforward approach involves the reaction of an N-substituted ethylenediamine (B42938) with a derivative of oxalic acid, such as diethyl oxalate (B1200264). This double condensation directly forms the 2,3-dioxopiperazine, which can then be selectively reduced to the 3-oxopiperazine.

From α-Amino Acids: α-amino acids can serve as chiral precursors for the stereoselective synthesis of substituted piperazinones. A developed route to 2,3-substituted piperazines utilizes an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to form the piperazine core. nih.gov

Palladium-Catalyzed Cyclization: Modern synthetic methods offer palladium-catalyzed cyclization reactions to create highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org For instance, the coupling of a propargyl unit with a diamine component can yield the desired heterocyclic core. organic-chemistry.org

Reductive Cyclization of Dioximes: A newer strategy involves the catalytic reductive cyclization of dioximes to form the piperazine ring. This method can offer good stereoselectivity, often favoring the cis-isomer. nih.govresearchgate.net

Formation of the Oxo and Carboxamide Functionalities

The introduction of the oxo group at the C3 position and the carboxamide at C2 can be achieved through several methods:

Starting from 2,3-Dioxopiperazines: As mentioned, the condensation of a diamine with diethyl oxalate yields a 2,3-dioxopiperazine. Selective reduction of one of the ketone functionalities, often with a mild reducing agent, can provide the desired 3-oxopiperazine.

Oxidation of Piperazines: If a pre-formed piperazine ring is used, selective oxidation at the C3 position can be challenging. However, specific reagents and conditions can be employed to achieve this transformation.

Amidation of a C2-Carboxylic Acid: The C2-carboxamide is typically introduced in the final steps of the synthesis. This is achieved by activating the corresponding carboxylic acid (or its ester) and reacting it with ammonia (B1221849) or a protected ammonia equivalent. Common activating agents include thionyl chloride to form an acyl chloride, or coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Stereoselective Approaches in Core Synthesis

Achieving a specific stereochemistry at the C2 position is crucial if a single enantiomer of the target molecule is desired. Several stereoselective strategies can be employed:

Use of Chiral Pool Starting Materials: The use of enantiomerically pure α-amino acids as starting materials is a common and effective strategy. researchgate.net The inherent chirality of the amino acid is carried through the synthetic sequence to the final product.

Asymmetric Catalysis: Asymmetric hydrogenation or other catalytic methods can be used to introduce chirality during the synthesis. For example, a stereoselective reductive amination can be used to form key intermediates with high enantiomeric excess. nih.gov

Diastereoselective Cyclization: If the molecule contains a pre-existing chiral center, a diastereoselective cyclization can be used to control the stereochemistry of the newly formed chiral center. Intramolecular hydroamination is a key step in a modular synthesis of 2,6-disubstituted piperazines with high diastereoselectivity. organic-chemistry.org

Stereoselective Method Description Key Intermediates/Reagents
Chiral Pool SynthesisUtilizes naturally occurring chiral molecules as starting materials.L- or D-amino acids
Asymmetric CatalysisEmploys a chiral catalyst to induce stereoselectivity in a reaction.Chiral ligands (e.g., BINAP), chiral metal complexes
Diastereoselective CyclizationA pre-existing chiral center directs the stereochemical outcome of the ring formation.Chiral auxiliaries, substrates with existing stereocenters

Methylation Strategies at the N4 Position

Starting with N-Methylethylenediamine: The most direct approach is to begin the synthesis with commercially available N-methylethylenediamine. This incorporates the N4-methyl group from the outset.

Reductive Amination: A piperazine with a free secondary amine at the N4 position can be methylated via reductive amination. This involves reacting the piperazine with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid.

Direct Alkylation: The N4-amine can be directly alkylated using a methylating agent such as methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a base to neutralize the acid formed. Care must be taken to avoid over-alkylation or alkylation at other nucleophilic sites.

Solid-Phase Parallel Synthesis Techniques

For the generation of libraries of related compounds for drug discovery, solid-phase synthesis is a powerful tool. acs.orgacs.org This technique involves attaching the growing molecule to a solid support (resin) and carrying out the reactions in a parallel fashion. nih.gov

A solid-phase approach to synthesizing a library of this compound analogs could involve:

Attachment to Resin: An appropriate starting material, such as an amino acid, is attached to a solid support.

Iterative Synthesis: The piperazine ring is constructed on the solid support through a series of reactions.

Functionalization: The N4-methylation and C2-amidation are performed on the resin-bound intermediate.

Cleavage: The final product is cleaved from the resin and purified.

This methodology allows for the rapid synthesis of a large number of compounds by varying the building blocks used in each step. acs.org For example, different amines can be used in the final amidation step to generate a diverse library of carboxamides.

Multicomponent Reaction (MCR) Approaches (e.g., Ugi Reaction Variants)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a powerful and efficient pathway to complex molecules. nih.gov The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, producing α-acylamino carboxamides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This methodology is highly adaptable for creating libraries of compounds for drug discovery.

While a direct Ugi-based synthesis for this compound is not explicitly detailed in the literature, a plausible route can be designed based on established Ugi reaction principles and subsequent intramolecular cyclization. A hypothetical Ugi-type reaction to construct the backbone of this compound would involve carefully selected starting materials to introduce the necessary functional groups and facilitate the formation of the piperazinone ring.

A potential Ugi-based strategy could involve the reaction of N-methylethylenediamine, glyoxylic acid, a suitable isocyanide, and a carboxylic acid. The use of a bifunctional starting material like N-methylethylenediamine as the amine component is crucial. After the initial Ugi reaction, the resulting linear α-acylamino carboxamide intermediate would possess a terminal amino group, which could then undergo an intramolecular aminolysis of an ester or activation of a carboxylic acid to form the desired 3-oxopiperazine ring.

Variations of the Ugi reaction, such as the Ugi-5-center-4-component reaction (U-5C-4CR) using α-amino acids, have been shown to produce piperazinone products, sometimes as single diastereomers. mdpi.com For instance, the reaction of α-amino acids with isocyanides and aziridine (B145994) aldehydes has been successfully employed in piperazinone synthesis. mdpi.com This highlights the potential of tailoring Ugi reaction components to achieve specific heterocyclic scaffolds.

Another relevant variant is the split-Ugi reaction, designed for bis-secondary diamines like piperazine, which allows for the regiochemical desymmetrization of the amine core in a single step. mdpi.comnih.gov This approach generates a molecular scaffold where one nitrogen is acylated and the other is alkylated, providing a versatile platform for further functionalization. mdpi.comnih.gov

The table below outlines a hypothetical set of reactants for a Ugi-based synthesis of the target compound and the role of each component.

Reactant Type Proposed Reactant Role in Final Structure
AmineN-methylethylenediamineForms the N1 and N4 atoms of the piperazine ring, with the methyl group at N4.
Carbonyl CompoundGlyoxylic acidProvides the C2 and C3 atoms of the piperazinone ring.
Isocyanidee.g., tert-Butyl isocyanideForms the carboxamide group at the C2 position.
Carboxylic Acide.g., Acetic acidProvides the acyl group in the Ugi product, which is subsequently removed or participates in cyclization.

Green Chemistry Principles and Sustainable Synthetic Pathways

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of paramount importance for environmental and economic sustainability. These principles aim to reduce or eliminate the use and generation of hazardous substances.

Atom Economy and Reaction Design: Multicomponent reactions such as the Ugi reaction inherently possess high atom economy, as the majority of the atoms from the starting materials are incorporated into the final product. nih.gov A well-designed MCR for this compound would minimize the formation of byproducts, leading to a more efficient and less wasteful process.

Use of Greener Solvents and Catalysts: Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents like water, ethanol, or even solvent-free conditions. nih.gov For piperazine synthesis, reactions in solvents like methanol (B129727) or acetic acid have been reported. nih.gov Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a key aspect of sustainable synthesis. nih.gov The use of organic photocatalysts, which can be derived from renewable materials, is a greener alternative to potentially toxic and expensive transition-metal catalysts. mdpi.com

Energy Efficiency: Alternative energy sources such as microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Microwave-assisted organic synthesis has been successfully applied to the preparation of piperazine derivatives, often leading to higher yields in shorter reaction times. nih.gov

The following table summarizes the application of green chemistry principles to the proposed synthesis of this compound.

Green Chemistry Principle Application in Synthesis of this compound
Prevention Designing the synthesis to minimize waste from the outset.
Atom Economy Utilizing an MCR approach to maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Avoiding toxic reagents and byproducts. Using safer solvents and catalysts. mdpi.com
Designing Safer Chemicals The target molecule itself is for further research and development.
Safer Solvents and Auxiliaries Employing water, ethanol, or minimizing solvent use. nih.gov
Design for Energy Efficiency Using microwave or ultrasonic irradiation to reduce reaction times and energy input. researchgate.net
Use of Renewable Feedstocks Exploring the use of starting materials derived from renewable sources.
Reduce Derivatives MCRs can reduce the need for protecting groups, thus simplifying the synthetic route. nih.gov
Catalysis Employing recyclable heterogeneous or organic catalysts over stoichiometric reagents. mdpi.comnih.gov
Design for Degradation Not directly applicable to the synthesis itself, but to the lifecycle of the final product.
Real-time Analysis for Pollution Prevention Monitoring the reaction to prevent byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing less volatile and hazardous materials and reaction conditions.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Reactivity of the Amide and Carboxamide Moieties

The this compound molecule contains two distinct amide functionalities: a cyclic amide (a lactam) as part of the 3-oxopiperazine ring and a primary carboxamide group at the C2 position. The reactivity of these groups is central to the chemical transformations of the parent molecule.

The cyclic amide (lactam) within the piperazine ring is generally less reactive than the primary carboxamide. However, it can be susceptible to cleavage under forcing conditions, such as strong acid or base hydrolysis, which would lead to the opening of the piperazine ring. The N-methyl group at position 4 influences the electron density and steric environment of the lactam carbonyl, which can modulate its reactivity compared to an unsubstituted piperazine-3-one.

In the broader context of related pyrazine (B50134) compounds, various chemical transformations of amide groups have been reported. These include amidation reactions where a carboxylic acid is coupled with an amine using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). Such methods could potentially be applied to modify the carboxamide group of this compound or to introduce new amide functionalities at other positions if suitable precursors are available. For instance, the synthesis of 3-amino-N-phenylpyrazine-2-carboxamide has been achieved through the CDI-mediated coupling of 3-aminopyrazine-2-carboxylic acid with aniline.

Reactions Involving the Piperazine Ring Nitrogens

The piperazine ring of this compound features two nitrogen atoms with distinct reactivity profiles. The nitrogen at position 1 (N1) is a secondary amine, while the nitrogen at position 4 (N4) is a tertiary amine due to the methyl substituent.

The secondary amine at N1 is a primary site for chemical modification. It can readily undergo a range of reactions, including:

Acylation: Reaction with acyl chlorides or acid anhydrides to form N-acyl derivatives.

Alkylation: Introduction of alkyl groups using alkyl halides or via reductive amination.

Arylation: Formation of N-aryl bonds through reactions like the Buchwald-Hartwig amination.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These reactions allow for the introduction of a wide variety of substituents at the N1 position, which is a common strategy for modulating the biological activity of piperazine-containing compounds.

The tertiary amine at N4 is generally less reactive nucleophilically. However, it can be susceptible to oxidation to form an N-oxide. The methyl group itself could potentially be a site for metabolic oxidation in biological systems. The presence of the methyl group at N4 also sterically hinders the adjacent lactam carbonyl at C3, which may influence its reactivity.

The synthesis of various piperazine-containing drugs often involves the strategic functionalization of the piperazine ring nitrogens. nih.gov For example, SNAr reactions with piperazine are feasible when an electron-withdrawing group is present on an aromatic ring, and Buchwald-Hartwig reactions are also commonly employed to form C-N bonds with the piperazine nitrogen. nih.gov

Stereochemical Control in Reactions and Transformations

The this compound molecule possesses a stereocenter at the C2 position, where the carboxamide group is attached. This introduces the possibility of stereoisomers (enantiomers and diastereomers) and makes stereochemical control a critical aspect of its synthesis and derivatization.

The synthesis of optically pure this compound would require either a stereoselective synthetic route or the resolution of a racemic mixture. Stereoselective syntheses often employ chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of the desired stereoisomer. For instance, the synthesis of related 5-oxopiperazine-2-carboxylates has been shown to proceed with a degree of stereoselectivity, with the trans configuration being favored when starting with α-bromophenylacetic acid chloride. rsc.org

When performing chemical transformations on a chiral, non-racemic sample of this compound, it is crucial to consider whether the reaction conditions will affect the stereochemical integrity of the C2 center. Reactions that involve the deprotonation of the C2 proton could potentially lead to epimerization and loss of stereochemical purity. Therefore, reaction conditions must be carefully chosen to preserve the desired stereochemistry.

The stereochemistry of substituents on the piperazine ring can have a profound impact on the biological activity of the molecule. In studies of prazosin-related compounds, the cis and trans stereoisomers of dialkylpiperazine derivatives exhibited significantly different affinities and selectivities for α-adrenoreceptors, highlighting the importance of stereochemistry in determining biological function. nih.gov

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of this compound is a key step in exploring its potential as a pharmacophore and in conducting structure-activity relationship (SAR) studies. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity, which is crucial for the optimization of lead compounds in drug discovery.

Diversification Strategies at Key Positions

To establish a comprehensive SAR, systematic modifications are typically made at various positions of the lead molecule. For this compound, key positions for diversification include:

The N1 position of the piperazine ring: As discussed in section 3.2, the secondary amine at N1 is an ideal handle for introducing a wide array of substituents through acylation, alkylation, arylation, and sulfonylation reactions.

The carboxamide group at C2: The primary carboxamide can be converted to other functional groups such as esters, nitriles, or amines. The nitrogen of the carboxamide can also be substituted.

The N4-methyl group: While less straightforward to modify, demethylation followed by re-alkylation with different groups could be explored.

The piperazine ring itself: The ring could be substituted with additional groups, or its size could be altered (e.g., to a homopiperazine).

The following table summarizes potential diversification strategies for this compound:

Position for DiversificationPotential Modifications
N1-HAcylation, Alkylation, Arylation, Sulfonylation
C2-CONH2Hydrolysis to -COOH, Conversion to esters, amides, nitriles
N4-CH3Demethylation and re-alkylation
Piperazine RingIntroduction of substituents on carbon atoms

SAR studies on related heterocyclic compounds, such as prazosin (B1663645) analogues and inhibitors of human equilibrative nucleoside transporters, have demonstrated that modifications to the piperazine moiety and its substituents can significantly impact biological activity and selectivity. nih.govfrontiersin.orgpolyu.edu.hk For example, in a series of FPMINT analogues, the presence and position of halogen substitutes on a phenylpiperazine moiety were found to be essential for inhibitory effects on nucleoside transporters. frontiersin.org

Introduction of Chemical Handles for Bioconjugation (e.g., Alkyne, Azide)

Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein or a nucleic acid. This technique is widely used in chemical biology and drug development for applications such as target identification, in vivo imaging, and targeted drug delivery. To enable bioconjugation, a "chemical handle" – a small, reactive functional group that is bioorthogonal – is typically introduced into the molecule of interest.

The most common and versatile chemical handles for bioconjugation are azides and terminal alkynes, which can undergo highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov

For this compound, an azide (B81097) or alkyne handle could be introduced at the N1 position of the piperazine ring. For example, the N1 nitrogen could be alkylated with a small linker containing a terminal alkyne or an azide group. This would allow the modified this compound derivative to be "clicked" onto a biomolecule that has been functionalized with the complementary reactive partner.

The introduction of such handles can be invaluable for studying the mechanism of action of the compound. For instance, a fluorescent dye could be attached via click chemistry to visualize the cellular localization of the compound, or it could be conjugated to a solid support for affinity chromatography to identify its protein binding partners.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of 4-methyl-3-oxopiperazine-2-carboxamide. nih.gov By providing mass measurements with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques such as Quadrupole Time-of-Flight (QqTOF) Mass Spectrometry can be employed for both quantitative and qualitative analysis of pharmaceutical compounds in various matrices. nih.gov

In the analysis of this compound, HRMS would confirm its elemental composition of C₆H₁₁N₃O₂. The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group. For primary amides, a prominent peak resulting from McLafferty rearrangement can often be observed. libretexts.org In aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org Analysis of these fragments helps to piece together the connectivity of the atoms within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation. researchgate.netscience.gov

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Applications

1D NMR: The ¹H NMR spectrum of this compound will show distinct signals for the methyl group protons, the protons on the piperazine (B1678402) ring, and the amide protons. The chemical shifts and coupling constants of these protons provide initial information about their chemical environment and neighboring protons. The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their hybridization state.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to establish the connectivity of protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This experiment is vital for connecting the different fragments of the molecule, for example, showing the correlation between the methyl protons and the nitrogen-bearing carbon of the piperazine ring, and the correlations from the ring protons to the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the piperazine ring.

Table 1: Representative 2D NMR Correlation Techniques

Experiment Information Gained
COSY ¹H-¹H correlations through bonds (typically 2-3 bonds). sdsu.edu
HSQC ¹H-¹³C one-bond correlations. sdsu.edu
HMBC ¹H-¹³C long-range correlations (2-4 bonds). sdsu.edu
NOESY ¹H-¹H correlations through space (up to ~5 Å).

Advanced NMR Techniques for Conformational Analysis

The piperazine ring of this compound can exist in different conformations, such as chair, boat, and twist-boat forms. nih.gov Furthermore, the restricted rotation around the amide C-N bond can lead to the presence of different rotamers. nih.gov Temperature-dependent NMR studies can be employed to investigate this dynamic behavior. rsc.org By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals, which allows for the calculation of the energy barriers for conformational changes. rsc.org For piperazine derivatives, the energy barriers for ring inversion can be significant. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this method can provide definitive information about bond lengths, bond angles, and the conformation of the piperazine ring. nih.gov The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of the molecules in the crystal lattice. nih.gov The ability to obtain high-quality single crystals is often a limiting factor for this technique. nih.gov Studies on similar piperazine-containing compounds have successfully utilized single crystal X-ray diffraction to confirm their structures. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound will show characteristic absorption bands for the different functional groups. For example, the C=O stretching vibrations of the amide and the lactam in the piperazine ring will appear in the region of 1600-1700 cm⁻¹. The N-H stretching vibrations of the carboxamide group will be observed around 3200-3400 cm⁻¹. The C-H stretching and bending vibrations of the methyl group and the piperazine ring will also be present. Shifts in these vibrational frequencies can provide insights into hydrogen bonding and conformational changes. hilarispublisher.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretching 3200-3400
C-H (methyl, ring) Stretching 2850-3000
C=O (amide, lactam) Stretching 1600-1700
N-H Bending 1550-1650
C-N Stretching 1000-1350

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, quantification, and purification of pharmaceutical compounds. bldpharm.com A suitable reversed-phase or normal-phase HPLC method can be developed to determine the purity of a sample of this compound and to separate it from any impurities or by-products from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility. GC-MS analysis provides both retention time data for separation and mass spectral data for identification of the compound and any impurities. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis of the Piperazine (B1678402) Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, can adopt several conformations, including chair, boat, and twist-boat forms. The presence of a methyl group at the 4-position and a carboxamide group at the 2-position, along with the oxo group at the 3-position, introduces specific steric and electronic constraints that influence the conformational preference of the ring.

Studies have shown that for similar substituted piperazine systems, interconversion between different conformations can occur. For instance, the transition between axial and equatorial chair conformers may proceed through various pathways involving twist forms. researchgate.net The relative energies of these conformers are crucial for understanding which shapes are most likely to be present under physiological conditions and thus available for interaction with biological targets. Quantum mechanical calculations, such as those employing Hartree-Fock (HF) and Density Functional Theory (DFT), are often used to determine the energies of these conformers with high accuracy. researchgate.net For oligo-oxopiperazine scaffolds, Ramachandran plots derived from quantum mechanics (QM) calculations reveal constrained low-energy wells, indicating a limited number of preferred conformations. google.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. youtube.comaps.orgscirp.org DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of pharmaceutical interest. scirp.org

For 4-methyl-3-oxopiperazine-2-carboxamide, DFT calculations can be used to determine a variety of electronic properties, including:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge within the molecule. The molecular electrostatic potential (MEP) is particularly useful for identifying regions that are likely to be involved in electrostatic interactions with other molecules, such as receptor binding sites. indexcopernicus.com

Chemical Reactivity Descriptors: DFT calculations can be used to compute various reactivity indices, such as chemical potential, hardness, and electrophilicity index. researchgate.netchemrxiv.org These descriptors provide quantitative measures of a molecule's reactivity and can be used to predict its behavior in chemical reactions and biological systems.

For instance, in a study of a related pyrazine (B50134) carboxamide derivative, DFT calculations were used to investigate its reactive properties, including the most probable sites for electrophilic attacks. researchgate.netchemrxiv.org Similar analyses for this compound would provide valuable information about its potential interaction patterns.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.org Accurate prediction of NMR spectra can aid in structure elucidation and verification.

DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting NMR chemical shifts. nih.gov However, the accuracy of these predictions can be limited by computational expense and the complexity of the molecular system. nih.gov To address these limitations, machine learning (ML) and deep learning models, particularly Graph Neural Networks (GNNs), have emerged as powerful alternatives. nih.govnih.govchemaxon.com These models are trained on large datasets of experimental NMR data and can achieve high accuracy in predicting both ¹H and ¹³C chemical shifts. arxiv.orgnih.govnih.gov

For this compound, a combination of DFT and ML-based approaches could be used to predict its NMR spectrum. This would involve:

Generating a set of low-energy conformations of the molecule using molecular modeling techniques.

Calculating the NMR shielding tensors for each conformation using DFT/GIAO.

Averaging the shielding tensors over the conformational ensemble to obtain the final predicted chemical shifts.

Alternatively, using a pre-trained GNN model to directly predict the chemical shifts from the 2D or 3D structure of the molecule.

The predicted spectrum could then be compared with experimental data to confirm the structure of the compound. Recent advancements in ML models have shown impressive accuracy, with Mean Absolute Errors (MAEs) as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. arxiv.org

Ligand-Target Docking and Molecular Dynamics Simulations for Interaction Mode Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its biological target. rsc.orgnih.govnih.gov These methods are crucial for understanding the molecular basis of a drug's action and for guiding the design of more potent and selective inhibitors.

For this compound, these simulations would involve:

Molecular Docking: This technique predicts the preferred orientation of the ligand within the binding site of a target protein. nih.govmdpi.com The process involves generating a large number of possible binding poses and scoring them based on their energetic favorability. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For example, in studies of piperazine-containing compounds, docking has been used to identify crucial interactions with amino acid residues in the target's active site. rsc.orgnih.gov

The results of these simulations can be used to generate hypotheses about the mechanism of action of this compound and to guide the design of analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mdpi.comnih.gov These models are valuable for predicting the activity of new compounds, understanding the structural features that are important for activity, and gaining insights into the mechanism of action. mdpi.com

To develop a QSAR model for a series of this compound derivatives, the following steps would be taken:

Data Collection: A dataset of compounds with known biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electronic parameters). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques, including internal and external validation. nih.gov

Successful QSAR models can identify the key molecular features that govern the activity of this compound derivatives. nih.gov For example, a model might reveal that specific steric or electronic properties of the substituents on the piperazine ring are crucial for high potency. This information can then be used to design new compounds with enhanced activity.

In Silico Scaffold Exploration and Design Principles

In silico scaffold exploration, also known as scaffold hopping, is a computational strategy used to identify novel molecular scaffolds that can serve as starting points for drug discovery. nih.gov This approach involves searching virtual libraries of compounds for molecules that have a different core structure but can still mimic the key interactions of a known active compound.

For this compound, scaffold exploration could be used to:

Identify Novel Scaffolds: By using the 3D structure and pharmacophore of this compound as a query, virtual screening of large compound databases can identify new chemical classes that may exhibit similar biological activity.

Design New Analogs: The principles of computational protein design can be applied to optimize the interactions of new scaffolds with the target protein. google.com This involves identifying "hotspot" residues at the protein-ligand interface and designing modifications to the scaffold that enhance these interactions. google.com

Biological Interaction and Target Identification Research Pre Clinical and in Vitro Focus

Enzyme Inhibition and Activation Studies (in vitro)

There is no available research detailing the effects of 4-methyl-3-oxopiperazine-2-carboxamide on any specific enzymes.

Specific Enzyme Kinetics and Mechanism of Inhibition

Due to the lack of studies, no data on enzyme kinetics or the mechanism of inhibition by this compound can be reported.

Receptor Binding Profiling (in vitro)

No studies have been published that profile the binding of this compound to any biological receptors.

Affinity and Selectivity Determination

Without receptor binding studies, the affinity and selectivity of this compound for any target remain undetermined.

Cell-Based Assays for Investigating Molecular Mechanisms

There is no published research utilizing cell-based assays to investigate the molecular mechanisms of action for this compound.

Modulation of Cellular Pathways (e.g., signaling, gene expression)

Information regarding the modulation of cellular pathways by this compound is not available.

Phenotypic Screening for Mechanistic Hypothesis Generation

No phenotypic screening data has been reported, which is often a starting point for generating hypotheses about a compound's mechanism of action.

Identification of Molecular Targets using Chemical Biology Tools

There is no information available on the use of chemical biology tools to identify the molecular targets of this compound.

Biophysical Methods for Ligand-Target Interaction Analysis (e.g., SPR, ITC)

No studies employing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction of this compound with any biological target have been published.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Binding

A literature search yielded no Structure-Activity Relationship (SAR) studies for this compound. This includes a lack of data on:

Positional Scanning and Substituent Effects on Binding

There is no research on how modifications to the structure of this compound affect its binding to any potential biological targets.

Stereochemical Influence on Biological Interactions

The influence of the stereochemistry of this compound on its biological interactions has not been investigated in any published studies.

Mechanism of Action Elucidation at the Molecular Level

Without identified molecular targets or SAR data, the mechanism of action of this compound at a molecular level remains unknown.

Applications in Chemical Biology and Research Tool Development

Development as a Scaffold for Chemical Probe Discovery

The inherent reactivity and specific spatial arrangement of functional groups in 4-methyl-3-oxopiperazine-2-carboxamide make it an ideal scaffold for the design of chemical probes. These probes are instrumental in identifying and characterizing protein targets, elucidating biological pathways, and understanding the mechanisms of drug action.

Activity-based probes (ABPs) are powerful tools that covalently bind to the active site of specific enzymes, allowing for their detection and functional characterization. The this compound core has been utilized in the design of ABPs targeting certain classes of enzymes. The synthesis often involves modifying the carboxamide moiety or the piperazine (B1678402) ring to incorporate a reactive "warhead" that can form a covalent bond with a target enzyme, along with a reporter tag for visualization and identification.

Photoaffinity labeling is a technique used to identify unknown protein targets of a small molecule. Probes for this purpose are designed with a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules, including interacting proteins. The this compound scaffold can be functionalized with photoreactive groups like diazirines or benzophenones to create such probes. This allows researchers to "capture" and subsequently identify the specific proteins that bind to ligands derived from this scaffold.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The this compound structure is well-suited for this approach due to its multiple diversification points. Libraries based on this scaffold can be generated by varying the substituents at the N1 and N4 positions of the piperazine ring, as well as by modifying the carboxamide group. These libraries provide a rich source of compounds for screening against various biological targets to identify new lead compounds for drug discovery.

Library Diversification Points Potential Modifications Resulting Chemical Space
N1 PositionAlkylation, AcylationIntroduction of various alkyl and aryl groups
N4 Position (Methyl Group)Demethylation followed by functionalizationAttachment of different functional moieties
Carboxamide GroupAmide bond formation with diverse aminesGeneration of a wide array of carboxamide derivatives

Applications in Fragment-Based Drug Discovery (FBDD) Research Methodologies

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then optimized and linked together to produce a more potent lead compound. The relatively small and rigid structure of this compound makes it an excellent candidate for inclusion in fragment libraries. Its binding to target proteins can be detected by biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR). The structural information gained from these studies can then guide the elaboration of the fragment into a more potent and selective inhibitor.

Contribution to Novel Assay Development and High-Throughput Screening (HTS) Methodologies

The development of novel assays is crucial for high-throughput screening (HTS), a process that allows for the rapid testing of thousands of chemical compounds for their biological activity. Derivatives of this compound have been employed in the development of new assay formats. For instance, fluorescently labeled derivatives can be used in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays to monitor binding events or enzymatic activity in a high-throughput manner. The stability and well-defined structure of the scaffold contribute to the robustness and reliability of these assays.

Role in Understanding and Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in many diseases. Developing small molecules that can modulate PPIs is a significant challenge in drug discovery. The this compound scaffold provides a three-dimensional framework that can be decorated with functional groups to mimic the key amino acid residues at the interface of a PPI. By systematically modifying the scaffold, researchers can develop molecules that either inhibit or stabilize specific PPIs, thereby providing valuable tools for studying their biological roles and potential as therapeutic targets.

Q & A

Q. What are the standard synthetic routes for 4-methyl-3-oxopiperazine-2-carboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step organic reactions. Key steps include coupling of piperazine derivatives with carboxamide precursors under controlled conditions. For example, solvents like dichloromethane or ethanol are used with catalysts such as triethylamine to enhance reaction efficiency. Temperature control (e.g., 60–80°C) and pH adjustments are critical to minimize by-products . Purification often involves column chromatography or recrystallization, with mobile phases optimized using mixtures like methanol, water, and phosphate buffers (pH 5.5 ± 0.02) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural features like the piperazine ring and carboxamide group. High-Performance Liquid Chromatography (HPLC) ensures purity, while Mass Spectrometry (MS) validates molecular weight. Thin-Layer Chromatography (TLC) is used for real-time reaction monitoring .

Q. How can researchers address low yield during synthesis?

Low yields often result from incomplete coupling or side reactions. Strategies include:

  • Increasing reaction time (e.g., 18–24 hours for amide bond formation) .
  • Using coupling agents like EDCI·HCl and HOBt to improve efficiency .
  • Optimizing solvent polarity (e.g., DMF for polar intermediates) .

Advanced Research Questions

Q. What computational methods predict the 3D conformation and receptor interactions of this compound?

Density Functional Theory (DFT) and molecular docking simulations analyze the compound’s geometry and binding affinity to biological targets like serotonin receptors. These models highlight hydrophobic interactions with aromatic residues and hydrogen bonding with active-site residues, guiding SAR studies .

Q. How do structural modifications influence solubility and bioactivity?

Substituents on the piperazine ring (e.g., halogenated phenyl groups) enhance lipophilicity and blood-brain barrier penetration, while carboxamide modifications improve aqueous solubility. For example, introducing a 4-fluorobenzyl group increases anticancer activity but may reduce solubility, necessitating pro-drug strategies .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Scaling up introduces issues like heat dissipation and solvent recovery. Continuous-flow reactors improve temperature control, while green solvents (e.g., ethanol) reduce environmental impact. Process Analytical Technology (PAT) tools, such as in-line HPLC, ensure consistency in large batches .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) are addressed by standardizing assay protocols. For instance, using identical cell lines (e.g., HEK-293 for receptor binding) and normalizing data to reference compounds like chlorpromazine. Meta-analyses of published datasets also clarify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.